molecular formula C33H34N4O3 B1672444 GV-150013 CAS No. 167355-22-8

GV-150013

Cat. No.: B1672444
CAS No.: 167355-22-8
M. Wt: 534.6 g/mol
InChI Key: RZERRLOTRSJIAW-NEPGVILWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

GV150013 is synthesized through a series of chemical reactions involving the formation of 1,5-dialkyl-3-arylureido-1,5-benzodiazepin-2,4-diones . The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production methods for GV150013 involve scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Biological Activity

GV-150013 is a selective antagonist of the cholecystokinin B (CCK-B) receptor, which plays a significant role in various physiological processes, including appetite regulation, anxiety, and drug dependence. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound selectively inhibits CCK-B receptors, which are involved in mediating the effects of cholecystokinin (CCK) in both peripheral and central nervous systems. CCK is known to influence gastrointestinal motility and has been implicated in the modulation of anxiety and drug-seeking behaviors.

Key Findings:

  • Contractile Responses : Studies have shown that this compound enhances contractions induced by CCK octapeptide in colonic smooth muscle. Specifically, at a concentration of 0.01 μM, this compound increased these contractions by approximately 41% .
  • Relaxant Effects : In contrast, this compound prevented relaxations induced by CCK octapeptide when nitric oxide synthase was inhibited, suggesting a complex interaction between CCK signaling pathways and nitric oxide .

Pharmacological Profile

This compound exhibits a high affinity for CCK-B receptors with minimal activity on CCK-A receptors. This selectivity is crucial for its potential therapeutic applications, particularly in conditions where modulation of the CCK system may be beneficial.

Table 1: Pharmacological Properties of this compound

PropertyValue
Receptor Affinity High for CCK-B
Selectivity High against CCK-A
Biological Activity Anxiolytic and sleep aid
Concentration for Max Effect 0.01 μM

Case Studies

  • Anxiolytic Effects : In animal models, this compound has demonstrated anxiolytic properties, reducing anxiety-like behaviors in response to stressors. This suggests potential applications in treating anxiety disorders .
  • Drug Dependence : Research indicates that this compound may modulate drug-seeking behavior related to substances like cocaine and alcohol. The CCK system's involvement in addiction mechanisms highlights the therapeutic potential of CCK antagonists like this compound .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • A study demonstrated that this compound enhances the motor responses evoked by CCK in colonic tissues, indicating its role as a facilitator in gastrointestinal motility under certain conditions .
  • Another investigation highlighted its potential as a sleep aid through modulation of the CCK system, providing insight into its broader implications beyond gastrointestinal effects .

Properties

CAS No.

167355-22-8

Molecular Formula

C33H34N4O3

Molecular Weight

534.6 g/mol

IUPAC Name

1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea

InChI

InChI=1S/C33H34N4O3/c38-30-29(35-32(40)34-25-9-3-1-4-10-25)31(39)37(26-11-5-2-6-12-26)28-14-8-7-13-27(28)36(30)21-33-18-22-15-23(19-33)17-24(16-22)20-33/h1-14,22-24,29H,15-21H2,(H2,34,35,40)/t22?,23?,24?,29-,33?/m1/s1

InChI Key

RZERRLOTRSJIAW-NEPGVILWSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)[C@@H](C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-N-(1-(adamantane-1-methyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N'-phenylurea
GV 150013X
GV150013X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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